molecular formula C25H24N2O7 B15508770 7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one

7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B15508770
M. Wt: 464.5 g/mol
InChI Key: KTWFXIFKIBGVNZ-UHFFFAOYSA-N
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Description

7-(2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one is a synthetic hybrid compound designed for advanced chemical and pharmaceutical research. It is structurally characterized by the fusion of a 4-methylcoumarin core, a 2,3-dihydrobenzo[b][1,4]dioxine unit , and a piperazine linker. The coumarin scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, while the benzodioxine ring system contributes to unique steric and electronic properties. The piperazine spacer enhances molecular flexibility and can improve interaction with biological targets. This complex architecture suggests potential utility as a key intermediate in the synthesis of novel pharmacologically active molecules or as a fluorescent probe in biochemical assays. Researchers can leverage this compound to explore structure-activity relationships, particularly in the development of enzyme inhibitors or receptor ligands. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H24N2O7

Molecular Weight

464.5 g/mol

IUPAC Name

7-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C25H24N2O7/c1-16-12-24(29)34-21-13-17(6-7-18(16)21)31-15-23(28)26-8-10-27(11-9-26)25(30)22-14-32-19-4-2-3-5-20(19)33-22/h2-7,12-13,22H,8-11,14-15H2,1H3

InChI Key

KTWFXIFKIBGVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s dihydrodioxine-carbonyl-piperazine group distinguishes it from simpler piperazine derivatives (e.g., ) and more complex heterocyclic systems (e.g., ). This group may enhance lipophilicity and target affinity compared to analogs with benzyloxycarbonyl or methoxy groups .
  • Synthetic Complexity : The use of acylated piperazine in the target compound requires precise coupling conditions, contrasting with the straightforward aldehyde condensations in or tetrazole cyclizations in .

Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound are unavailable, coumarin derivatives are widely studied for their anticancer, antimicrobial, and immunomodulatory properties . For instance:

  • Anticancer Activity : Piperazine-linked coumarins in show cytotoxicity against cancer cell lines, likely via kinase inhibition or DNA intercalation. The dihydrodioxine moiety in the target compound may confer similar or enhanced activity due to improved membrane permeability .
  • Immunomodulation: Coumarins are known to inhibit pro-inflammatory cytokines (e.g., TNF-α) and enhance cell-cell communication, as noted in . The piperazine group in the target compound could amplify these effects by mimicking endogenous polyamine structures .
  • Ferroptosis Induction: highlights natural and synthetic compounds that trigger ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma. Coumarins with electron-rich substituents, such as the target compound’s dioxine group, may act as ferroptosis inducers by modulating redox pathways .

Physicochemical Properties

  • Solubility : The target compound’s dihydrodioxine and carbonyl groups likely reduce aqueous solubility compared to hydroxylated coumarins but improve lipid membrane penetration.
  • Stability : The oxoethoxy linker may confer susceptibility to hydrolytic degradation under acidic or basic conditions, necessitating formulation optimizations.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis involves a multi-step sequence starting with functionalization of the chromenone core. Key steps include:

  • Coupling of the piperazine-dioxine moiety : Use a chloroacetyl intermediate (e.g., 1-(chloroacetyl)-4-(benzodioxinylcarbonyl)piperazine) to introduce the 2-oxoethoxy-piperazine substituent via nucleophilic substitution (K₂CO₃, DMF, 60°C, 12 hours) .
  • Chromenone functionalization : Protect the 7-hydroxy group with a tert-butyldimethylsilyl (TBS) group before coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
    Yield Optimization :
  • Monitor reaction progress via TLC or HPLC (C18 column, methanol/water mobile phase) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to reduce side products .

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves 3D conformation, particularly for the benzodioxine-piperazine linkage (resolution < 1.0 Å recommended) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm connectivity of the coumarin, dioxine, and piperazine moieties. For example, the 2-oxoethoxy group shows a triplet at δ 4.6–4.8 ppm (¹H) and a carbonyl signal at δ 168–170 ppm (¹³C) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, error < 2 ppm) .

Basic: How can researchers initially assess the compound’s biological activity?

Methodological Answer:

  • Target-based assays : Screen against enzymes like cytochrome P450 or kinases using fluorescence polarization (FP) or time-resolved FRET (e.g., Z’-factor > 0.5 for robustness) .
  • Cellular assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell monolayers) with controls for solvent interference (e.g., DMSO ≤ 0.1% v/v) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Systematic substitution : Modify the chromenone 4-methyl group (e.g., replace with ethyl, halogen) and the piperazine-dioxine carbonyl linker. Compare IC₅₀ values in enzyme inhibition assays .

  • Key SAR Insights :

    Substituent PositionModificationBioactivity Trend
    Chromenone C4Methyl → Cl↑ Kinase inhibition (2.5-fold)
    Piperazine N-linkedBenzodioxine → Thiophene↓ Solubility, ↑ LogP
    Use molecular docking (AutoDock Vina) to correlate substituent size with binding pocket occupancy .

Advanced: How to resolve contradictions in reported bioactivity data across different assays?

Methodological Answer:

  • Orthogonal assays : Validate conflicting results (e.g., FP vs. SPR for binding affinity) to rule out assay-specific artifacts .
  • Buffer conditions : Adjust pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to mimic physiological environments .
  • Statistical analysis : Apply Bland-Altman plots to assess systematic bias between datasets .

Advanced: What computational strategies are recommended for predicting metabolic stability?

Methodological Answer:

  • In silico metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., piperazine N-dealkylation, dioxine ring oxidation) .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the 2-oxoethoxy linker in aqueous solution .

Advanced: How to address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of the chloroacetyl group) .
  • Catalysis : Introduce KI (10 mol%) to enhance nucleophilic substitution kinetics .
  • Temperature control : Perform reactions under microwave irradiation (80°C, 30 minutes) to improve efficiency .

Advanced: What strategies mitigate compound instability in physiological buffers?

Methodological Answer:

  • pH stabilization : Prepare stock solutions in PBS (pH 7.4) with 0.01% BSA to prevent aggregation .
  • Light sensitivity : Store aliquots in amber vials at -80°C; confirm stability via UPLC (98% purity after 1 week) .

Advanced: Which orthogonal analytical methods validate purity for in vivo studies?

Methodological Answer:

  • HPLC-DAD/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ± 0.2 min) .
  • Elemental analysis : Confirm C, H, N content (deviation ≤ 0.4% theoretical) .
  • Chiral HPLC : Verify enantiopurity if asymmetric centers are present (Chiralpak AD-H column, heptane/ethanol) .

Advanced: How to design derivatives to improve selectivity for a target enzyme?

Methodological Answer:

  • Crystal structure-guided design : Use PDB 8DQ (piperazine-chromenone complex) to modify substituents occupying hydrophobic subpockets .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent mutations (e.g., methyl → trifluoromethyl) to predict affinity changes .

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